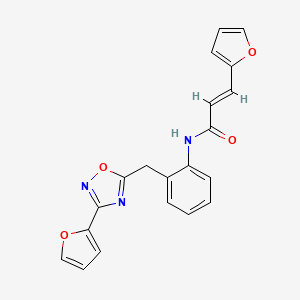
(E)-3-(furan-2-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(furan-2-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide is a useful research compound. Its molecular formula is C20H15N3O4 and its molecular weight is 361.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-3-(furan-2-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide represents a novel class of bioactive molecules that integrates furan and oxadiazole moieties. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structure and Synthesis
The compound can be synthesized through a multi-step reaction involving the condensation of furan derivatives with oxadiazole intermediates. The synthesis typically involves:
- Formation of the oxadiazole ring from appropriate precursors.
- Coupling with furan derivatives to yield the final acrylamide structure.
The synthetic route is crucial as it influences the biological properties of the resulting compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,3,4-oxadiazole ring have demonstrated significant cytotoxicity against various cancer cell lines. Research indicates that derivatives similar to this compound exhibit:
- IC50 values in the micromolar range against breast cancer (MCF7), colon cancer (HCT116), and prostate cancer (PC3) cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MCF7 | 1.18 ± 0.14 |
| Example B | HCT116 | 0.67 |
| Example C | PC3 | 0.80 |
These values suggest a robust anticancer profile, potentially surpassing established chemotherapeutics like doxorubicin and sorafenib in efficacy.
Antimicrobial Activity
The incorporation of oxadiazole in the structure has been linked to antimicrobial properties. Compounds with similar frameworks have shown activity against both Gram-positive and Gram-negative bacteria. Notably:
- In vitro studies demonstrated that these derivatives exhibit moderate to excellent activity against pathogens like Staphylococcus aureus and Escherichia coli.
Research has shown that certain oxadiazole derivatives can inhibit bacterial growth effectively compared to standard antibiotics such as amoxicillin.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound likely disrupts cell cycle progression in cancer cells, leading to apoptosis.
- Antimicrobial Mechanisms : The presence of the oxadiazole ring enhances membrane permeability in bacteria, leading to cell lysis.
- Targeting Specific Enzymes : Some derivatives have been shown to inhibit key enzymes involved in tumor growth and bacterial metabolism.
Study 1: Anticancer Efficacy
A study by Zhang et al. synthesized various 1,3,4-oxadiazole derivatives and evaluated their anticancer activities using TRAP PCR assays. The most potent compounds exhibited IC50 values significantly lower than standard treatments, indicating their potential as effective anticancer agents .
Study 2: Antimicrobial Properties
In a comparative study on antimicrobial activity, compounds containing the oxadiazole moiety were tested against a panel of bacteria. Results indicated that certain derivatives exhibited superior antibacterial effects compared to traditional antibiotics .
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c24-18(10-9-15-6-3-11-25-15)21-16-7-2-1-5-14(16)13-19-22-20(23-27-19)17-8-4-12-26-17/h1-12H,13H2,(H,21,24)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXMSUXXRKEQKS-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














